4-(Pent-4-YN-1-YL)morpholine
Description
Contextualization of Morpholine (B109124) Derivatives in Organic Synthesis and Medicinal Chemistry
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This structural feature imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to molecules in which it is incorporated. sigmaaldrich.com As a result, the morpholine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved therapeutic agents. sigmaaldrich.com
Morpholine derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. For instance, the antibiotic Linezolid and the anticancer drug Gefitinib feature a morpholine moiety, highlighting its importance in the development of clinically effective drugs. In organic synthesis, morpholine is a versatile building block and is commonly used as a base or as a precursor for the formation of enamines.
Significance of Terminal Alkyne Moieties as Versatile Functional Groups in Molecular Design
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are a highly versatile functional group in modern organic synthesis. The acidity of the terminal proton allows for the formation of acetylide anions, which are potent nucleophiles capable of forming new carbon-carbon bonds through alkylation and addition reactions.
Furthermore, terminal alkynes are key participants in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific joining of molecular fragments, a strategy widely employed in drug discovery, materials science, and bioconjugation. The reactivity of the alkyne also permits transformations into other functional groups, such as ketones, carboxylic acids, and internal alkynes, further underscoring its synthetic utility.
Structural Characteristics of 4-(Pent-4-YN-1-YL)morpholine and its Research Significance
This compound integrates the morpholine ring with a five-carbon chain terminating in an alkyne. This structure suggests that the compound would be a liquid at room temperature and possess a moderate degree of polarity due to the morpholine unit. The terminal alkyne provides a reactive handle for a multitude of chemical transformations.
The research significance of this compound would lie in its potential as a bifunctional building block. The morpholine moiety could be utilized to enhance the pharmacokinetic profile of a larger molecule, while the terminal alkyne could serve as a point of attachment for other molecular fragments via reactions like the aforementioned click chemistry.
Below are the basic chemical properties of This compound :
| Property | Value |
| CAS Number | 14044-59-8 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Canonical SMILES | C#CCCCN1CCOCC1 |
Overview of Research Areas and Methodological Approaches for this compound
Given the absence of direct research, we can hypothesize potential areas of investigation and the methodologies that would be employed:
Synthesis and Characterization: The synthesis would likely involve the alkylation of morpholine with a suitable 5-carbon electrophile already containing the terminal alkyne. Characterization would be performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR) to confirm the presence of the alkyne C-H stretch, and Mass Spectrometry (MS) to determine the molecular weight.
Medicinal Chemistry: The compound could be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, it could be "clicked" onto an azide-containing scaffold known to interact with a biological target. The resulting triazole-linked morpholine derivative would then be evaluated in biological assays. A notable example of a related compound is N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide, which has been investigated as an inhibitor of Bruton's tyrosine kinase. This suggests that morpholine-alkyne structures could be valuable scaffolds in kinase inhibitor design.
Materials Science: The terminal alkyne could be used to functionalize polymers or surfaces. For instance, it could be attached to a polymer backbone to introduce the hydrophilic morpholine group, thereby modifying the material's properties.
Scope and Objectives of the Academic Research Review
This review aimed to provide a comprehensive overview of the existing research on This compound . However, the exhaustive search has revealed a critical gap in the scientific literature concerning this specific compound. Therefore, the scope has shifted to a contextual analysis based on the known chemistry of its constituent functional groups. The primary objective is now to highlight the potential of this compound as a valuable, yet unexplored, tool in organic synthesis and medicinal chemistry, thereby encouraging future research into its properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
4-pent-4-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPJABSMZJSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310301 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-59-8 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Pent 4 Yn 1 Yl Morpholine
Reactivity Profile of the Terminal Alkyne Moiety
The reactivity of the terminal alkyne in 4-(pent-4-yn-1-yl)morpholine is characterized by its ability to undergo reactions such as cycloadditions and nucleophilic additions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
The concept of "click chemistry," introduced by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. illinois.edualliedacademies.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most prominent example of a click reaction. wikipedia.orgnih.gov The terminal alkyne of this compound makes it an ideal substrate for CuAAC, allowing for its efficient conjugation with azide-containing molecules to form stable 1,2,3-triazole rings. nih.govrsc.org This reaction's reliability and specificity have led to its widespread use in drug discovery, materials science, and bioconjugation. rsc.orgnih.govresearchgate.net
The mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a stepwise process that accounts for its high efficiency and regioselectivity, distinguishing it from the uncatalyzed thermal Huisgen cycloaddition. nih.govorganic-chemistry.org The catalytic cycle is generally understood to involve the following key steps:
Formation of a Copper(I) Acetylide: The reaction is initiated by the interaction of the terminal alkyne of a molecule like this compound with a copper(I) catalyst. nih.gov This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. nih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent, such as sodium ascorbate. wikipedia.orgorganic-chemistry.org
Coordination with the Azide (B81097): The organic azide then coordinates to the copper center of the acetylide complex. The formation of this ternary copper/alkyne/azide complex is considered a crucial step that dictates the reaction rate. nih.gov
Cycloaddition and Ring Formation: Within this complex, the azide undergoes cycloaddition with the activated alkyne. This proceeds through a six-membered copper-containing intermediate.
Rearomatization and Product Release: The intermediate then undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.
Recent studies and DFT calculations suggest that the reaction may proceed through dinuclear copper intermediates, where two copper atoms cooperate to activate the alkyne and azide substrates, further accelerating the reaction. nih.govacs.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Activation of the terminal alkyne by Cu(I). | π-alkyne copper complex |
| 2 | Formation of the copper acetylide. | Copper(I) acetylide |
| 3 | Coordination of the azide to the copper center. | Ternary copper-alkyne-azide complex |
| 4 | Intramolecular cycloaddition. | Six-membered metallacycle intermediate |
| 5 | Protonation and release of the triazole product. | 1,4-disubstituted 1,2,3-triazole |
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide typically requires high temperatures and produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov
In stark contrast, the copper(I)-catalyzed reaction proceeds under mild conditions and yields exclusively the 1,4-disubstituted regioisomer. nih.govnih.gov This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism. The initial formation of the copper acetylide intermediate effectively directs the subsequent addition of the azide, ensuring that the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of only the 1,4-product. nih.gov This predictability is a major advantage, eliminating the need for tedious separation of isomers and ensuring the homogeneity of the final product.
| Reaction Condition | Catalyst | Products | Typical Ratio (1,4- vs 1,5-) |
|---|---|---|---|
| Thermal (e.g., >100°C) | None | Mixture of 1,4- and 1,5-disubstituted triazoles | ~1:1 (Varies with substrates) |
| Mild (e.g., Room Temp) | Copper(I) | Exclusively 1,4-disubstituted triazole | >99:1 |
Bio-orthogonal chemistry refers to a set of chemical reactions that can be carried out inside living systems without interfering with native biological processes. nih.govmdpi.com The CuAAC reaction is a cornerstone of this field due to its high specificity and the fact that the participating functional groups—terminal alkynes and azides—are largely absent from biological systems. glenresearch.comresearchgate.net
Molecules like this compound serve as valuable building blocks in this context. By incorporating this alkyne-containing moiety into a larger molecule, researchers can use the CuAAC reaction to attach probes, tags, or other functionalities to biomolecules in a highly specific manner within a complex biological environment. researchgate.netnih.gov Applications include:
Protein Labeling: Attaching fluorescent dyes or affinity tags to proteins that have been metabolically engineered to contain an azide group. nih.gov
Drug Delivery: Conjugating drugs to targeting molecules to improve their efficacy and reduce side effects. nih.gov
Biomaterials Science: Cross-linking polymers to form hydrogels for cell culture and tissue engineering applications. nih.gov
A significant consideration for in vivo applications is the potential toxicity of the copper catalyst. This challenge has been addressed through the development of copper-chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), which stabilize the Cu(I) oxidation state, increase reaction efficiency, and minimize cellular damage. glenresearch.com
The terminal alkyne of this compound can also participate in nucleophilic addition reactions. This reactivity is typically accessed by first deprotonating the terminal alkyne with a strong base (such as NaNH₂) to form a highly nucleophilic acetylide anion. libretexts.org This acetylide anion can then attack a variety of electrophilic centers, forming new carbon-carbon bonds. libretexts.orgnih.gov
The acetylide anion derived from this compound can act as a potent nucleophile in conjugate addition reactions. When reacted with a conjugated enyne system (a molecule containing a double bond conjugated with a triple bond), the acetylide anion will typically add to the terminal carbon of the double bond (the β-position relative to the triple bond) in a 1,4-addition fashion. This reaction, a type of Michael addition, is a powerful tool for carbon chain extension and the synthesis of complex unsaturated systems. The resulting product would be a new, more elaborate enyne structure, which could be a valuable intermediate for the synthesis of natural products or other complex organic molecules.
Nucleophilic Addition Reactions Involving the Alkyne
Regioselectivity Influencing Factors in Addition Reactions
The terminal alkyne of this compound is susceptible to a variety of addition reactions. The regioselectivity of these reactions—whether the nucleophile adds to the terminal carbon (C-5) or the internal carbon (C-4) of the pentynyl chain—is governed by several factors, including the nature of the reagent, the catalyst employed, and reaction conditions.
Electrophilic Additions: In hydrohalogenation (addition of HX), the reaction is expected to follow Markovnikov's rule. The initial protonation of the alkyne leads to the more stable vinyl cation intermediate. Due to the minimal electronic influence of the distant morpholine (B109124) ring, the cation at the internal carbon (C-4), which is more substituted, is favored. This leads to the formation of a geminal dihalide upon the addition of a second equivalent of HX.
Hydration: Acid-catalyzed hydration (e.g., with HgSO₄, H₂SO₄, H₂O) also follows Markovnikov's rule. The addition of water across the triple bond forms an enol intermediate which then tautomerizes to the more stable ketone, yielding 4-(4-oxopentyl)morpholine. Conversely, hydroboration-oxidation provides anti-Markovnikov addition. Reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic medium will produce an enol that tautomerizes to an aldehyde, 5-morpholinopentanal. coconote.app
Factors Influencing Regioselectivity:
Steric Effects: The use of bulky reagents, such as in hydroboration, favors addition to the less sterically hindered terminal carbon. libretexts.org
Catalyst Control: Transition metal catalysts can override inherent electronic preferences. For instance, certain ruthenium or platinum catalysts can promote anti-Markovnikov hydroamination. libretexts.org
Intramolecular Directing Groups: While the morpholine nitrogen is separated by a propyl chain, it could potentially coordinate to a metal catalyst, influencing the regioselectivity of the addition to the alkyne. Such intramolecular chelation can direct the catalyst to one side of the triple bond, favoring a specific regioisomeric product. acs.orgresearchgate.net
| Reaction | Reagents | Predicted Major Product | Governing Principle |
|---|---|---|---|
| Hydrohalogenation | H-X (excess) | 4-(4,4-Dihalopentyl)morpholine | Markovnikov Addition |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 4-(4-Oxopentyl)morpholine (Ketone) | Markovnikov Addition |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 5-Morpholinopentanal (Aldehyde) | Anti-Markovnikov Addition |
Other Alkyne Transformations (e.g., Cycloadditions, Oxidations, Hydrogenations)
Beyond simple addition reactions, the alkyne moiety can participate in a range of other transformations.
Cycloaddition Reactions: The terminal alkyne is a competent dipolarophile in [3+2] cycloaddition reactions. A prominent example is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), which would react with an organic azide (R-N₃) to regioselectively form a 1,4- or 1,5-disubstituted 1,2,3-triazole ring, respectively. rsc.orgnih.gov This "click chemistry" approach is highly efficient for linking the this compound scaffold to other molecules.
Oxidations: The alkyne can undergo oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the triple bond. masterorganicchemistry.com For a terminal alkyne like that in this compound, this reaction would yield 4-morpholinobutanoic acid and carbon dioxide. masterorganicchemistry.com Under milder conditions, oxidation can lead to the formation of a 1,2-diketone, although this is more common for internal alkynes.
Hydrogenations: The triple bond can be fully or partially reduced.
Complete Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane, 4-pentylmorpholine. libretexts.org
Partial Reduction to a cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), hydrogenation will stop at the alkene stage, yielding the cis-alkene, (Z)-4-(pent-4-en-1-yl)morpholine. youtube.com
Partial Reduction to a trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, will produce the trans-alkene, (E)-4-(pent-4-en-1-yl)morpholine, via a radical anion intermediate. libretexts.org
Reactivity of the Morpholine Ring System and its Nitrogen Atom
The morpholine ring contains a tertiary amine nitrogen atom, which is both basic and nucleophilic.
As a tertiary amine, the nitrogen atom in this compound can act as a nucleophile. msu.edu
N-Alkylation: It can react with primary alkyl halides (R-X) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. libretexts.org This reaction introduces a fourth alkyl group to the nitrogen, resulting in a permanent positive charge. Such salts can have applications as phase-transfer catalysts or ionic liquids.
N-Acylation: N-acylation with reagents like acyl chlorides or anhydrides is not possible for tertiary amines like this compound as there is no proton to be removed from the nitrogen atom after the initial nucleophilic attack. This reaction is characteristic of primary and secondary amines.
| Substrate | Alkylating Agent | Solvent | Product Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Acetonitrile | Quaternary Ammonium Iodide Salt |
| This compound | Benzyl Bromide (BnBr) | DMF | Quaternary Ammonium Bromide Salt |
The morpholine ring is generally a stable heterocyclic system. However, under specific and often forcing conditions, it can undergo ring-opening or rearrangement.
Hofmann Elimination: If the nitrogen is first quaternized via N-alkylation (e.g., with methyl iodide), the resulting quaternary ammonium salt can undergo a Hofmann elimination reaction upon treatment with a strong base like silver oxide (Ag₂O) followed by heating. libretexts.org This E2 elimination would require a beta-hydrogen on one of the ring carbons, leading to a ring-opened product.
Radical Reactions: Quantum chemistry calculations have shown that morpholinyl radicals, which could be formed under oxidative conditions, can undergo ring-opening, particularly after reacting with molecular oxygen. acs.org However, these pathways typically involve high energy barriers and are not common synthetic transformations.
Reaction with Strong Electrophiles: Ring-opening can also be initiated by reaction with powerful electrophiles that coordinate to the ring's oxygen atom, followed by nucleophilic attack on a ring carbon.
Interplay of Morpholine and Alkyne Functional Groups in Reactivity
While the propyl linker largely isolates the two functional groups, intramolecular interactions can become significant in certain contexts.
Intramolecular Catalysis: The basic nitrogen of the morpholine ring could act as an internal base. For example, in the presence of a suitable metal catalyst, the nitrogen could facilitate the deprotonation of the terminal alkyne to form a metal acetylide, which is a key intermediate in many C-C bond-forming reactions (e.g., Sonogashira, Glaser, or Eglinton couplings).
Chelation Control: The morpholine nitrogen can act as a ligand, coordinating to a metal catalyst. This can lead to the formation of a cyclic intermediate that directs the reactivity of the alkyne. For example, in intramolecular hydroamination reactions of aminoalkynes, chelation to the metal center is a key step that controls the regioselectivity and stereoselectivity of the cyclization. acs.orgacs.org While the seven-membered ring that would be formed by chelation in this compound is larger than the more common five- or six-membered rings, such an interaction could still influence the outcome of metal-catalyzed transformations at the alkyne.
Advanced Mechanistic Studies using Spectroscopic and Computational Techniques
Elucidating the precise mechanisms of the reactions involving this compound would rely on a combination of spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for tracking reactions. The disappearance of the characteristic alkyne proton signal (~2.5 ppm) and the alkyne carbon signals (~70 and 80 ppm) would confirm reactions at the triple bond. The appearance of new signals (e.g., vinyl protons in the 5-7 ppm range for partial hydrogenation) allows for product identification and stereochemical assignment.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for monitoring the alkyne group. The sharp C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) are distinctive peaks. Their disappearance provides clear evidence of a reaction at the triple bond.
Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, intermediates, and products, confirming that an addition, cyclization, or fragmentation has occurred.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.netmdpi.com For this compound, DFT could be used to:
Model the transition states for Markovnikov and anti-Markovnikov additions to the alkyne, calculating their relative energy barriers to predict the regioselectivity. researchgate.net
Investigate the thermodynamics and kinetics of cycloaddition reactions, helping to explain the observed regiochemistry.
Simulate the coordination of the morpholine nitrogen to a metal catalyst and assess its influence on the reaction pathway at the alkyne. rsc.org
Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the characterization of reaction products. researchgate.net
By combining these advanced techniques, a detailed understanding of the complex interplay of factors governing the reactivity of this compound can be achieved, enabling the rational design of synthetic pathways to novel and potentially useful molecules.
Advanced Research Perspectives and Future Directions for 4 Pent 4 Yn 1 Yl Morpholine
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency
The synthesis of 4-(pent-4-yn-1-yl)morpholine and its derivatives can be significantly enhanced by integrating flow chemistry and automated synthesis platforms. mpg.denih.gov Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes. nih.gov Automated systems can streamline the synthesis, purification, and analysis of compound libraries, accelerating the drug discovery process. mit.edu For instance, the modular nature of flow chemistry allows for the seamless integration of multiple reaction steps, such as the alkylation of morpholine (B109124) followed by the introduction of the alkyne functionality, into a single, continuous process. mpg.de This approach not only increases efficiency but also facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable | Generally higher and more consistent |
| Purity | Often requires extensive purification | Higher purity, often with in-line purification |
| Scalability | Challenging | Readily scalable by extending run time |
| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety |
Computational Chemistry and Molecular Modeling for Predictive Design and Optimization
Computational chemistry and molecular modeling are powerful tools for the predictive design and optimization of this compound derivatives. nih.gov Molecular docking studies can be employed to predict the binding affinity and mode of interaction of these compounds with various biological targets. nih.gov For example, by modeling the interaction of this compound with the active site of a target enzyme, researchers can rationally design modifications to the morpholine or alkyne moieties to enhance potency and selectivity. nih.gov Quantum mechanical calculations can provide insights into the electronic properties and reactivity of the molecule, aiding in the prediction of its metabolic stability and potential toxicological profile. nih.gov These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of novel reaction pathways and catalytic systems is crucial for the efficient and sustainable synthesis of this compound and its derivatives. Recent advancements in catalysis offer new opportunities for the construction of the morpholine ring and the functionalization of the alkyne group. For example, gold-catalyzed cyclization of alkynylamines presents an efficient method for the synthesis of morpholine derivatives. rsc.org Lewis acid-catalyzed reactions can also be employed for the construction of the morpholine ring system. nih.gov Furthermore, the development of novel catalytic systems for alkyne transformations, such as C-H activation and multicomponent reactions, can provide access to a diverse range of functionalized morpholine-alkyne compounds. researchgate.netkhanacademy.org These advanced synthetic methods can lead to the discovery of new chemical entities with unique biological activities.
Expansion of the Biological Target Repertoire for Therapeutic Applications
The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. researchgate.netresearchgate.netnih.gov The presence of the terminal alkyne in this compound provides a versatile handle for "click" chemistry, allowing for its conjugation to various biomolecules and probes. This opens up possibilities for exploring a broad spectrum of biological targets. Potential therapeutic applications for derivatives of this compound could include anticancer and anti-neurodegenerative agents. tandfonline.comresearchgate.net By systematically screening these compounds against a diverse panel of biological targets, new therapeutic opportunities can be identified.
| Therapeutic Area | Potential Biological Targets |
| Oncology | Kinases, DNA repair enzymes, protein-protein interactions |
| Neurodegenerative Diseases | Acetylcholinesterase, beta-secretase, monoamine oxidase |
| Infectious Diseases | Viral proteases, bacterial cell wall synthesis enzymes |
| Inflammatory Diseases | Cyclooxygenase, lipoxygenase, cytokines |
Development of Multi-Functional Conjugates and Hybrid Systems
The alkyne functionality of this compound makes it an ideal building block for the development of multi-functional conjugates and hybrid systems. mdpi.com Through azide-alkyne cycloaddition, a cornerstone of click chemistry, this compound can be readily linked to other pharmacophores, targeting ligands, or imaging agents. nih.gov For instance, conjugating this compound to a tumor-targeting peptide could lead to the development of a targeted drug delivery system. Similarly, linking it to a fluorescent dye could enable the visualization of its cellular uptake and distribution. The creation of hybrid molecules that combine the therapeutic properties of the morpholine-alkyne scaffold with other bioactive moieties could result in synergistic effects and improved therapeutic outcomes. nih.gov
Advancements in Sustainable and Green Chemistry Approaches for Synthesis and Application
Future research on this compound should prioritize the development of sustainable and green chemistry approaches for its synthesis and application. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.orgacs.org This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov For example, the synthesis of the morpholine ring could be achieved through catalytic methods that avoid the use of stoichiometric and often hazardous reagents. researchgate.net The development of one-pot or tandem reactions can also contribute to a more sustainable synthetic process by reducing the number of purification steps and minimizing waste generation. The principles of green chemistry should be integrated throughout the entire lifecycle of the compound, from its synthesis to its final application and disposal.
Challenges and Opportunities in Translational Research for Morpholine-Alkyne Compounds
The translation of promising morpholine-alkyne compounds like this compound from the laboratory to clinical applications presents both challenges and opportunities. A key challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure their efficacy and safety in vivo. nih.gov The metabolic stability of the morpholine ring and the potential for the alkyne group to undergo metabolic transformations need to be carefully evaluated. However, the versatility of the morpholine-alkyne scaffold also offers significant opportunities. The ability to fine-tune the physicochemical properties of these compounds through chemical modification can help overcome absorption, distribution, metabolism, and excretion (ADME) challenges. Furthermore, the potential for targeted delivery and combination therapies using multi-functional conjugates opens up new avenues for personalized medicine.
Q & A
Q. What are the recommended safety protocols for handling 4-(Pent-4-YN-1-YL)morpholine in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of vapors. The compound should be stored in a cool, dry place away from oxidizers and ignition sources due to potential flammability risks . Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Toxicity data for similar morpholine derivatives indicate acute dermal irritation, necessitating rigorous exposure controls .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound derivatives?
- Methodological Answer : Contradictions in crystallographic data (e.g., bond lengths, angles) can arise from disorder in the alkyne substituent or solvent inclusion. Use SHELXL for refinement, applying restraints to disordered regions and validating results against quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level). For example, X-ray diffraction of the hydrochloride salt (Category: this compound hydrochloride) revealed torsional strain in the alkyne-morpholine junction, which computational models can help rationalize . Multi-temperature crystallography (e.g., 100 K vs. 298 K) may also clarify thermal motion artifacts.
Q. What methodological approaches are optimal for analyzing the conformational dynamics of the morpholine ring in this compound under varying experimental conditions?
- Methodological Answer : Conformational analysis requires a combination of experimental and computational techniques:
- Nuclear Overhauser Effect (NOE) NMR : To probe spatial proximity of protons in chair vs. twist-boat conformations.
- Variable-Temperature NMR : To study ring-flipping kinetics and energy barriers.
- DFT Calculations : Compare relative energies of conformers and identify transition states. For example, studies on 4-(3'-t-butoxycarbonylmethyl-1'-phenyl-1'-penten-1'-yl)morpholine demonstrated that electron-withdrawing groups stabilize chair conformations .
Q. How does the pent-4-yn-1-yl substituent influence the reactivity of the morpholine ring in cycloaddition or enamine-based reactions?
- Methodological Answer : The electron-rich morpholine nitrogen and alkyne moiety enable diverse reactivity:
- Cycloaddition : The alkyne can participate in Huisgen [3+2] reactions with azides (click chemistry) or Diels-Alder reactions with dienes. For example, 4-(1-cyclopenten-1-yl)morpholine reacts with sulfonylbutadienes under thermal conditions (80°C, toluene) to yield bicyclic adducts (Table 1 in ).
- Enamine Reactivity : The morpholine nitrogen can act as a base in Michael additions. Optimize solvent polarity (e.g., THF vs. acetonitrile) and temperature to control regioselectivity .
Notes on Data Reliability
- For ecological impact assessments, refer to regulatory agencies (e.g., ECHA) rather than vendor-provided SDS sheets, as degradation pathways for alkynyl morpholines remain understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
